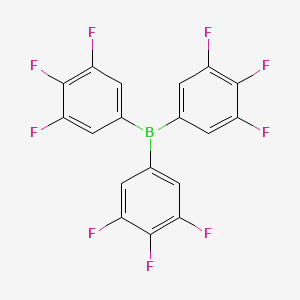

Tris(3,4,5-trifluorophenyl)borane

描述

Evolution of Fluorinated Triarylboranes as Lewis Acids

The development of boron-based Lewis acids has been a cornerstone of progress in organic and inorganic chemistry. Lewis acids, defined by their ability to accept an electron pair, are crucial for activating substrates in a vast array of chemical transformations. cardiff.ac.ukresearchgate.net The journey began with simple boron trihalides (e.g., BF3, BCl3), which, despite being powerful catalysts, are often difficult to handle due to their high moisture sensitivity and volatility. mdpi.com

This led to the exploration of organoboranes. Early attempts with perfluoroalkyl boranes were hampered by thermal instability. mdpi.com A significant breakthrough came in the 1960s with the synthesis of tris(pentafluorophenyl)borane (B72294), B(C6F5)3, often abbreviated as BCF. mdpi.comnih.gov This compound offered a unique combination of high Lewis acidity, conferred by the strongly electron-withdrawing pentafluorophenyl groups, and enhanced stability due to robust B-C and C-F bonds, even in the presence of water. nih.govmaynoothuniversity.ie

The success of B(C6F5)3 spurred the development of a wide range of halogenated triarylboranes, as chemists sought to fine-tune the steric and electronic properties of the Lewis acid for specific applications. mdpi.comsci-hub.box This included creating boranes with different fluorine substitution patterns, more heavily fluorinated aryl groups, or incorporating the boron atom into a planar, antiaromatic borole (B14762680) ring to enhance its acidity. sci-hub.boxnih.gov This evolution also led to the development of "Frustrated Lewis Pairs" (FLPs), where steric hindrance between a bulky Lewis acid and a Lewis base prevents adduct formation, leading to unique reactivity, such as the activation of small molecules like H2. nih.govwikipedia.org The quest for stronger, more versatile, and application-specific Lewis acids continues to drive research in this area.

Distinctive Characteristics of Tris(3,4,5-trifluorophenyl)borane within Boron Chemistry

This compound holds a distinct position within the family of fluorinated triarylboranes. A key structural feature is the absence of fluorine atoms at the ortho positions of the phenyl rings. This is significant because ortho-fluorines can influence the steric environment around the boron center and its catalytic activity. rsc.org It was hypothesized that the lack of ortho-fluorines would make it an active catalyst in reactions where the archetypal B(C6F5)3 is not as effective. rsc.org

This hypothesis was confirmed in the context of catalytic hydroboration reactions. rsc.org For instance, using a 2 mol% catalyst loading, this compound achieved quantitative conversion of acetophenone (B1666503) to its corresponding boronate ester in just one hour at room temperature, demonstrating high efficiency. rsc.org

Under conventional heating, the catalytic activity of this compound is particularly effective for the hydroboration of polar substrates like aldehydes, ketones, and imines. rsc.orgcardiff.ac.ukrsc.org However, its reactivity towards less polar alkenes and alkynes is limited under these conditions. rsc.org A significant advancement in its application has been the use of microwave irradiation, which dramatically expands the substrate scope. rsc.orgucl.ac.uk Microwave heating allows reactions to reach higher temperatures safely, enabling the effective hydroboration of previously unreactive alkenes and alkynes in good yields. rsc.orgcardiff.ac.uk

The tables below summarize the research findings on the catalytic activity of this compound in hydroboration reactions.

Table 1: Catalytic Hydroboration of Aldehydes, Ketones, and Imines

This table shows the effectiveness of this compound as a catalyst for the hydroboration of various unsaturated substrates under conventional conditions. Data is compiled from studies demonstrating reaction times and yields. rsc.org

| Substrate | Product | Time to Quantitative Conversion (h) | Isolated Yield (%) | Conditions |

| Acetophenone | 1-Phenylethan-1-ol boronate ester | 1 | 95 | Room Temperature |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethan-1-ol boronate ester | 1 | 96 | Room Temperature |

| Benzophenone (B1666685) | Diphenylmethanol boronate ester | 0.08 (25% conv.) | 45 (after 1h) | Room Temperature |

| N-Benzylideneaniline | N-Benzylaniline boronate ester | 24 | 96 | Room Temperature |

| N,1-Diphenylethan-1-imine | 1-Phenylethanamine boronate ester | 72 | 92 | 70 °C |

Table 2: Catalytic Hydroboration of Alkynes and Alkenes

This table illustrates the enhanced catalytic activity of this compound for the hydroboration of alkynes and alkenes when using microwave (MW) irradiation compared to conventional heating. rsc.org

| Substrate | Catalyst Loading (mol%) | Conditions | Time (h) | Conversion (%) |

| Phenylacetylene (B144264) | 2 | 70 °C | 24 | Negligible |

| Phenylacetylene | 5 | 70 °C | 96 | 50 |

| Phenylacetylene | 10 | 70 °C | 96 | 100 |

| Phenylacetylene | 5 | 180 °C (MW) | 0.5 | 100 |

| Styrene | 5 | 70 °C | 24 | Negligible |

| Styrene | 5 | 180 °C (MW) | 0.5 | 90 |

These findings underscore the unique catalytic profile of this compound, which, particularly when combined with enabling technologies like microwave irradiation, offers a versatile and efficient tool for a broad range of hydroboration reactions. rsc.org

属性

CAS 编号 |

148892-97-1 |

|---|---|

分子式 |

C18H6BF9 |

分子量 |

404.0 g/mol |

IUPAC 名称 |

tris(3,4,5-trifluorophenyl)borane |

InChI |

InChI=1S/C18H6BF9/c20-10-1-7(2-11(21)16(10)26)19(8-3-12(22)17(27)13(23)4-8)9-5-14(24)18(28)15(25)6-9/h1-6H |

InChI 键 |

LKNHGIFPRLUGEG-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=C(C(=C1)F)F)F)(C2=CC(=C(C(=C2)F)F)F)C3=CC(=C(C(=C3)F)F)F |

产品来源 |

United States |

Synthetic Methodologies for Tris 3,4,5 Trifluorophenyl Borane

Grignard-Based Synthetic Routes to Triarylboranes

The synthesis of triarylboranes through the reaction of an aryl Grignard reagent with a boron source is a well-established method. google.comnih.gov This approach is frequently employed for its versatility and the ready availability of starting materials.

Optimization of Reaction Conditions for Tris(3,4,5-trifluorophenyl)borane

The synthesis of this compound has been specifically achieved using a Grignard-based approach. nih.gov The reaction involves the use of magnesium turnings, 5-bromo-1,2,3-trifluorobenzene, and boron trifluoride diethyl etherate (BF₃·OEt₂). nih.gov

Key parameters that are often optimized in Grignard reactions include temperature, solvent, and reaction time. numberanalytics.comnumberanalytics.com For the synthesis of Tris(pentafluorophenyl)boron, a related compound, the Grignard reagent preparation is cooled to minimize decomposition, and the subsequent reaction with the boron source is heated to ensure completion. chemspider.com Solvents such as diethyl ether and toluene (B28343) are commonly used, with the choice often depending on the required reaction temperature. numberanalytics.comchemspider.com Efficient stirring is also crucial for maximizing contact between reactants. numberanalytics.com

A specific synthesis of this compound involved reacting 3,4,5-trifluorophenylmagnesium bromide with BF₃·OEt₂. nih.gov The reaction yielded 16% of the desired product. nih.gov

Table 1: Optimized Reaction Conditions for Grignard-Based Synthesis

| Parameter | Condition | Rationale |

| Grignard Reagent | 3,4,5-trifluorophenylmagnesium bromide | Specific aryl group for the target molecule. |

| Boron Source | BF₃·OEt₂ | A common and reactive source of boron. nih.govchemspider.com |

| Solvent | Diethyl ether | A classic solvent for Grignard reactions. nih.govnumberanalytics.com |

| Temperature | Ice bath initially, then ambient | To control the initial exothermic reaction. nih.gov |

This table summarizes the specific conditions used in the reported synthesis of this compound. nih.gov

Influence of Reagent Stoichiometry on Product Yield and Purity

The stoichiometry of the reactants plays a critical role in the outcome of Grignard-based triarylborane syntheses. google.comlibretexts.org Generally, a molar ratio of at least 3:1 of the Grignard reagent to the boron compound is required. google.com However, using an excess of the Grignard reagent can significantly improve the yield of the desired triarylborane. google.com For instance, a molar ratio of 4.5:1 or even 6:1 has been shown to provide particularly good results in the synthesis of other triarylboranes. google.com

In the documented synthesis of this compound, the molar ratio of 5-bromo-1,2,3-trifluorobenzene (and thus the Grignard reagent) to BF₃·OEt₂ was approximately 3:1 (0.125 mol to 42 mmol). nih.gov The reactant that is completely consumed in a reaction is known as the limiting reagent and dictates the maximum amount of product that can be formed. libretexts.org In this case, with a 3:1 stoichiometric requirement, the boron trifluoride diethyl etherate would be the limiting reagent.

Table 2: Reagent Stoichiometry in the Synthesis of this compound

| Reagent | Amount | Moles | Molar Ratio |

| Magnesium turnings | 3.0 g | 0.125 mol | ~3 |

| 5-bromo-1,2,3-trifluorobenzene | 14.9 mL | 0.125 mol | ~3 |

| BF₃·OEt₂ | 5.1 mL | 42 mmol | 1 |

This table is based on the reported synthesis of this compound, illustrating the reactant quantities and their molar relationship. nih.gov

Lithiation-Based Synthetic Approaches

An alternative to the Grignard route is the use of organolithium reagents. nih.gov This method can be particularly advantageous when the corresponding Grignard reagent is difficult to prepare or when specific regioselectivity is required.

Regioselective Lithiation and Subsequent Boron Insertion

The lithiation-borylation strategy involves the reaction of an organolithium compound with a borane (B79455) or boronate ester. illinois.edu This method allows for the formation of a new carbon-boron bond. The process proceeds through the coordination of the nucleophilic organolithium to the trigonal borane, forming a tetrahedral borate (B1201080) intermediate. illinois.edubris.ac.uk

While specific examples for this compound are not detailed in the provided search results, the general principle involves the generation of a 3,4,5-trifluorophenyllithium species, which then reacts with a suitable boron electrophile like BCl₃ or BF₃·OEt₂. researchgate.net The regioselectivity of the initial lithiation step is crucial for the successful synthesis of the desired isomer.

Challenges and Advantages of the Lithiation Method

The lithiation method offers several advantages. Organolithium reagents are often more reactive than their Grignard counterparts, which can lead to higher yields or allow reactions to proceed under milder conditions. nih.gov The lithiation-borylation strategy is also a powerful tool for the stereospecific synthesis of complex molecules. illinois.edunih.gov

However, challenges exist. The high reactivity of organolithium reagents can also lead to side reactions if not carefully controlled. numberanalytics.com Furthermore, the synthesis of some organolithium compounds can be complex. In the context of triarylborane synthesis, the choice between a Grignard-based or lithiation-based route often depends on the specific reactivity of the aryl halide and the desired purity of the final product. nih.gov For some triarylboranes, the lithiation route is preferred when the Grignard synthesis is challenging. nih.gov

Comparative Analysis of Synthetic Pathways

Both Grignard-based and lithiation-based syntheses are viable methods for preparing triarylboranes. The choice of method is often dictated by the specific substrate and desired outcome.

Table 3: Comparison of Grignard and Lithiation Routes

| Feature | Grignard-Based Synthesis | Lithiation-Based Synthesis |

| Reagent Reactivity | Moderately reactive | Highly reactive nih.gov |

| Reaction Conditions | Often requires heating google.comchemspider.com | Can often be performed at lower temperatures researchgate.net |

| Side Reactions | Can occur, but often manageable numberanalytics.com | Higher potential for side reactions due to high reactivity numberanalytics.com |

| Applicability | Widely applicable for many triarylboranes google.comnih.gov | Preferred for substrates where Grignard formation is difficult nih.gov |

| Stereocontrol | Less commonly used for stereoselective synthesis | Powerful method for stereocontrolled synthesis illinois.edunih.gov |

Efficiency and Scalability Considerations

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a boron halide. A representative laboratory-scale synthesis involves the preparation of 3,4,5-trifluorophenylmagnesium bromide, which is then reacted with boron trifluoride etherate (BF₃·OEt₂).

A documented procedure begins with the suspension of magnesium turnings in diethyl ether, which is cooled to 0°C. To this suspension, 1-bromo-3,4,5-trifluorobenzene (B146875) is added dropwise, leading to the formation of the corresponding Grignard reagent. This solution is then added to a solution of boron trifluoride etherate. Following the reaction, the volatile components are removed, and the product is purified. In a specific instance of this synthesis, a yield of 11.9% was reported. scholaris.ca

The efficiency of this synthetic route, as indicated by the reported yield, suggests that there is considerable room for optimization. The scalability of Grignard reactions, in general, presents several challenges that would need to be addressed for the large-scale production of this compound. These challenges include:

Exothermic Nature: Grignard reagent formation is highly exothermic and requires careful temperature control to prevent runaway reactions, which can be difficult to manage on a larger scale. aiche.org

Sensitivity to Air and Moisture: Grignard reagents are extremely sensitive to air and moisture, necessitating strictly anhydrous and inert atmospheric conditions, which adds complexity and cost to industrial-scale production. numberanalytics.com

Heterogeneity: The reaction to form the Grignard reagent is heterogeneous, involving solid magnesium and a solution of the aryl halide. Ensuring efficient and consistent agitation becomes more challenging as the reaction volume increases. aiche.org

Initiation: The initiation of the Grignard reaction can sometimes be inconsistent, which can be a significant hurdle in a scaled-up, controlled manufacturing process. aiche.org

To overcome some of these scalability issues, modern chemical engineering has explored the use of continuous flow chemistry for Grignard reactions. This approach can offer better heat management, improved safety, and more consistent product quality, potentially providing a pathway to a more efficient and scalable synthesis of this compound. aiche.org

Table 1: Synthetic Protocol for this compound

| Step | Reagent/Parameter | Details |

| 1 | Grignard Reagent Formation | |

| Reactant 1 | Magnesium turnings | |

| Reactant 2 | 1-bromo-3,4,5-trifluorobenzene | |

| Solvent | Diethyl ether (Et₂O) | |

| Initiator | 1,2-dibromoethane | |

| Temperature | Initial cooling to 0°C, then warming to room temperature | |

| 2 | Reaction with Boron Source | |

| Grignard Solution | Added dropwise to the boron source | |

| Boron Source | Boron trifluoride etherate (BF₃·OEt₂) | |

| Solvent | Diethyl ether (Et₂O) | |

| Temperature | 0°C | |

| 3 | Work-up and Purification | |

| Volatile Removal | In vacuo | |

| Purification Method | Two-fold sublimation | |

| Sublimation Conditions | 120°C, 1 x 10⁻³ mbar | |

| Overall Yield | 11.9% |

This table is based on a reported laboratory procedure and serves as a representative example. scholaris.ca

Purity Assessment of Synthesized this compound

The purity of synthesized this compound is paramount for its application in further chemical research. The primary method for purification is sublimation, which is effective in separating the crystalline borane from non-volatile impurities. scholaris.ca A two-fold sublimation process has been reported to yield the pure compound as white crystals. scholaris.ca

The assessment of the purity of the final product is typically carried out using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts in ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectra provide a definitive fingerprint of the molecule and can be used to confirm its identity and detect the presence of any impurities.

Table 2: NMR Spectroscopic Data for Purity Assessment of this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constants |

| ¹H | CDCl₃ | 7.20 – 7.13 | m |

| ¹¹B | CDCl₃ | 65.9 | br., s |

| ¹³C | CDCl₃ | Not explicitly reported in the primary synthesis paper, but available in databases. numberanalytics.com | |

| ¹⁹F | CDCl₃ | -133.18 | d, ³JFF = 25 Hz |

| -152.38 | t, ³JFF = 25 Hz |

Data sourced from a supporting information document detailing the synthesis and characterization of this compound. scholaris.ca The notation "m" refers to a multiplet, "br., s" to a broad singlet, "d" to a doublet, and "t" to a triplet.

The presence of sharp, well-defined peaks at these specific chemical shifts, and the absence of other significant signals, is a strong indicator of a high-purity sample of this compound.

Electronic Structure and Lewis Acidity of Tris 3,4,5 Trifluorophenyl Borane

Theoretical Frameworks for Lewis Acidity

The Lewis acidity of boranes can be rationalized and predicted through various theoretical frameworks that provide insight into their electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.orgslideshare.net It posits that the most significant interactions between reacting molecules occur between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com In the context of Lewis acidity, the LUMO of the Lewis acid plays a crucial role. youtube.com

For boranes, the LUMO is typically the vacant p-orbital on the boron atom. youtube.com The energy of this LUMO is a key determinant of the borane's electrophilicity; a lower LUMO energy corresponds to a stronger Lewis acid, as it can more readily accept electrons from a Lewis base's HOMO. nih.gov The interaction between the HOMO of a Lewis base and the LUMO of a borane (B79455) leads to the formation of a Lewis acid-base adduct. youtube.com

The substituents on the boron atom significantly influence the energy of the LUMO. researchgate.net Electron-withdrawing groups, such as the fluorine atoms on the phenyl rings of tris(3,4,5-trifluorophenyl)borane, lower the energy of the LUMO, thereby enhancing the Lewis acidity of the boron center. researchgate.net

Computational chemistry provides powerful tools for the quantitative prediction of Lewis acidity and electrophilicity. researchgate.netnih.govaps.org Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to model the electronic structure of molecules and compute various properties that correlate with their reactivity. researchgate.netnih.govaps.org

Several computational metrics are used to quantify Lewis acidity:

Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA): These values represent the energy change associated with the binding of a fluoride or hydride ion to the Lewis acid. nih.govcardiff.ac.uk A higher affinity indicates a stronger Lewis acid. nih.gov The calculation of FIA and HIA can be complex for intricate systems but can be approximated using DFT-generated structures. nih.gov

Global Electrophilicity Index (GEI): This index provides a measure of the intrinsic Lewis acidity of a molecule. cardiff.ac.uk

LUMO Energy: As discussed in the context of FMO theory, the energy of the LUMO is a direct indicator of electrophilicity, with lower energies signifying stronger Lewis acids. researchgate.net

These computational approaches allow for a systematic comparison of the Lewis acidity of different boranes and provide valuable insights into the electronic effects of substituents. researchgate.net

Comparative Lewis Acidity Studies

The Lewis acidity of this compound is best understood through comparison with other well-known triarylboranes. These comparisons highlight the subtle yet significant effects of the substitution pattern on the electronic properties of the boron center.

Tris(pentafluorophenyl)borane (B72294), often abbreviated as B(C6F5)3, is a widely used and highly Lewis acidic borane. researchgate.netrsc.orgnih.gov Its strong electrophilicity is attributed to the five fluorine atoms on each phenyl ring, which are powerful electron-withdrawing groups. researchgate.net

While both this compound and B(C6F5)3 are potent Lewis acids, the difference in their fluorine substitution patterns leads to variations in their reactivity. It has been postulated that because this compound lacks ortho-fluorine atoms, it might be a more active catalyst in certain reactions where B(C6F5)3 is less effective. rsc.org The steric hindrance caused by the ortho-fluorines in B(C6F5)3 can sometimes impede its catalytic activity. researchgate.net

Computational studies comparing the Lewis acidity of various boranes have shown that B(C6F5)3 is a very strong Lewis acid. researchgate.net However, the relative Lewis acidity can also depend on the specific Lewis base involved. nih.gov

The Lewis acidity of this compound can also be benchmarked against other substituted triarylboranes, such as tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349).

Tris[3,5-bis(trifluoromethyl)phenyl]borane is another powerful Lewis acid due to the presence of two trifluoromethyl groups on each phenyl ring. rsc.org Studies have shown that it can be an excellent catalyst for reactions like the hydroboration of imines, and in some cases, it is more reactive than B(C6F5)3. researchgate.net The absence of ortho-substituents in tris[3,5-bis(trifluoromethyl)phenyl]borane is thought to contribute to its high reactivity, similar to the case of this compound. rsc.orgresearchgate.net

Comparisons with other fluorinated triarylboranes, such as tris(2,4,6-trifluorophenyl)borane (B12503254), have also been made. rsc.org These studies emphasize that the specific placement of electron-withdrawing groups on the aryl rings allows for the fine-tuning of the borane's Lewis acidity and catalytic performance. mdpi.comunivaq.it

The number and position of fluorine atoms on the aryl rings of triarylboranes have a profound impact on the electrophilicity of the boron center. mdpi.comacs.org Electron-withdrawing fluorine atoms increase the Lewis acidity of the borane by inductively pulling electron density away from the boron atom, making its vacant p-orbital more electron-deficient and thus a better electron acceptor. researchgate.net

The position of the fluorine atoms is also critical. Ortho-substituents, while contributing to the electron-withdrawing effect, can also introduce steric hindrance around the boron center, potentially limiting its accessibility to Lewis bases. researchgate.netrsc.org In contrast, boranes with fluorine atoms at the meta and para positions, such as this compound, benefit from the electron-withdrawing effects without the steric impediment of ortho-substituents. rsc.org This can lead to enhanced catalytic activity in certain transformations. rsc.org

The delocalization of electron density from the p-fluorine atoms to the boron center can also influence Lewis acidity. researchgate.net The propeller-like arrangement of the phenyl groups in these boranes facilitates this electronic communication. researchgate.net Ultimately, the specific substitution pattern allows for a delicate balance between electronic effects and steric factors, enabling the rational design of triarylborane Lewis acids for specific applications. acs.org

Adduct Formation and Its Influence on Reactivity

The reactivity of this compound, like other Lewis acids, is intrinsically linked to its ability to form adducts with Lewis bases. This interaction involves the acceptance of a lone pair of electrons from a donor molecule into the vacant p-orbital of the boron atom. The formation of these adducts is a critical step that often precedes and facilitates a wide range of chemical transformations, particularly in catalysis.

The interaction with Lewis bases can be quantified. For instance, when this compound forms an adduct with triethylphosphine (B1216732) oxide (Et₃PO), a common probe molecule for determining Lewis acidity via the Gutmann-Beckett method, a distinct change in the ³¹P NMR chemical shift is observed. This change (Δδ) provides a measure of the strength of the B-O bond in the resulting adduct. Similarly, adducts with other bases, such as O-donor ligands, are readily formed. rsc.orgcardiff.ac.uk

The catalytic activity of this compound is a direct consequence of its adduct-forming capability. It has been established as an effective metal-free catalyst for hydroboration reactions, a process that adds a boron-hydrogen bond across a double or triple bond. rsc.orgrsc.org In these reactions, the borane initially forms an adduct with the substrate, such as an aldehyde, ketone, or imine. This adduct formation activates the substrate, making it more susceptible to nucleophilic attack by the hydride from a hydroborane reagent like pinacolborane (HBpin). nih.govnih.govucl.ac.uk

Under conventional heating conditions, this compound effectively catalyzes the hydroboration of polar, unsaturated substrates like aldehydes, ketones, and imines. rsc.orgnih.gov However, its reactivity towards less polar substrates such as alkenes and alkynes is limited under the same conditions. This difference in reactivity highlights the importance of the initial Lewis acid-base adduct formation; the more basic oxygen or nitrogen atoms of aldehydes, ketones, and imines interact more readily with the borane than the π-systems of alkenes and alkynes. rsc.orgcardiff.ac.uk

Interestingly, the catalytic potential of this compound can be significantly expanded through the use of microwave irradiation. With microwave assistance, the hydroboration of challenging substrates like alkenes and alkynes proceeds in good yields. rsc.orgnih.gov This suggests that the higher energy input helps to overcome the activation barrier for adduct formation with these less basic substrates, thereby "unlocking" a broader range of catalytic activity. rsc.orgucl.ac.uk

The nature of the adducts formed during catalysis can be complex. In hydroboration reactions using reagents like HBpin, it is hypothesized that intermediary hydroboranes are formed, which act as the active catalytic species. rsc.orgrsc.org The formation of these catalytically active adducts is crucial for the reaction to proceed.

The table below summarizes the catalytic activity of this compound in the hydroboration of various substrates, illustrating the influence of adduct formation on its reactivity.

Table 1: Catalytic Activity of this compound in Hydroboration Reactions

| Substrate Type | Reaction Conditions | Reactivity/Yield | Reference |

| Aldehydes | Conventional Heating | Active, Good Yields | rsc.org, nih.gov |

| Ketones | Conventional Heating | Active, Good Yields | rsc.org, nih.gov |

| Imines | Conventional Heating | Active, Good Yields | rsc.org, nih.gov |

| Alkenes | Conventional Heating | Ineffective | rsc.org, nih.gov |

| Alkynes | Conventional Heating | Ineffective | rsc.org, nih.gov |

| Alkenes | Microwave Irradiation | Active, Good Yields | rsc.org |

| Alkynes | Microwave Irradiation | Active, Good Yields | rsc.org |

Catalytic Applications of Tris 3,4,5 Trifluorophenyl Borane in Organic Transformations

Hydroboration Catalysis

Tris(3,4,5-trifluorophenyl)borane, a Lewis acidic borane (B79455), has emerged as a catalyst in the 1,2-hydroboration of various unsaturated substrates. rsc.orgnih.gov Its catalytic activity is particularly notable in the reduction of polar C=O and C=N bonds. rsc.orgucl.ac.uk While related triarylboranes like tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF3) and tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been explored for similar transformations, this compound offers a unique reactivity profile due to its electronic and steric properties, being devoid of ortho-fluorine atoms. rsc.org

This compound effectively catalyzes the hydroboration of aldehydes and ketones using pinacolborane (HBPin) as the hydroborating agent. rsc.orgrsc.org Under conventional heating conditions, the catalyst facilitates the reduction of a variety of carbonyl compounds to the corresponding boronate esters, which can be subsequently hydrolyzed to alcohols. rsc.orgcore.ac.uk

The catalytic efficiency is demonstrated in the hydroboration of both aromatic and aliphatic aldehydes and ketones. For instance, the reaction with acetophenone (B1666503) using this compound as a catalyst shows significant conversion. rsc.org The reaction conditions and outcomes for a selection of aldehyde and ketone substrates are summarized below.

| Substrate | Product | Time (h) | Conversion (%) | Isolated Yield (%) |

| 4-Methoxybenzaldehyde (B44291) | 1j | 1 | 100 | 95 |

| Benzophenone (B1666685) | 1c | 0.5 | 38 | - |

| Benzophenone | 1c | 1 | 45 | - |

| Acetophenone | 1b | 0.08 | 100 | 98 |

| Data sourced from Carden et al., 2018. rsc.org Conversions were determined by ¹H NMR spectroscopy. |

The data indicates that aldehydes generally react faster than ketones. For example, 4-methoxybenzaldehyde reached full conversion within an hour, while the more sterically hindered benzophenone showed only 45% conversion after the same duration. rsc.org

The catalytic utility of this compound extends to the hydroboration of imines, providing a metal-free pathway to amines. rsc.orgnih.govucl.ac.uk The C=N double bond of various aldimines and at least one ketimine has been successfully reduced using this catalyst in conjunction with HBPin. rsc.org

Aldimines are readily converted to the corresponding N-borylamines, which upon hydrolysis yield secondary amines. rsc.orgcore.ac.uk The reactions typically proceed to quantitative conversion, with isolated yields often in the high 80s to 90s percentage range. rsc.org The reaction times can be lengthy, extending up to 156 hours for certain substrates. rsc.org The hydroboration of the ketimine N,1-diphenylethan-1-imine also proceeds to yield a stable boronate ester. rsc.org

| Substrate | Product | Time (h) | Conversion (%) | Isolated Yield (%) |

| N-Benzylideneaniline | 2k | 24 | 100 | 96 |

| 4-Methoxy-N-(4-methoxybenzylidene)aniline | 2l | 36 | 100 | 93 |

| N-(4-Nitrobenzylidene)aniline | 2m | 60 | 100 | 86 |

| N,1-Diphenylethan-1-imine | 1t | 48 | 100 | 94 |

| Data sourced from Carden et al., 2018. rsc.org Conversions were determined by ¹H NMR spectroscopy. |

Under conventional thermal conditions, this compound shows limited efficacy in catalyzing the hydroboration of non-polar C-C multiple bonds in alkenes and alkynes. rsc.orgnih.govrsc.orgucl.ac.uk For instance, when phenylacetylene (B144264) was treated with 2 mol% of the catalyst at 70°C, negligible conversion was observed after 24 hours. rsc.org Increasing the catalyst loading to 10 mol% still required 96 hours to achieve complete conversion. rsc.org However, the application of microwave irradiation has been shown to significantly enhance the catalytic activity, enabling the effective hydroboration of these less reactive substrates in good yields. rsc.orgnih.govrsc.org This highlights a method to overcome the limitations of lengthy reaction times and the restricted substrate scope typically observed with some borane catalysts. rsc.org

The hydroboration of unsymmetrical alkenes and alkynes is characterized by its regioselectivity and stereoselectivity. organic-chemistry.orgmasterorganicchemistry.com In general, hydroboration reactions proceed with anti-Markovnikov regioselectivity, where the boron atom adds to the less sterically hindered carbon of the double or triple bond. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Subsequent oxidation of the resulting organoborane replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol. organic-chemistry.orgmasterorganicchemistry.com

The reaction is also stereoselective, proceeding via a syn-addition, where the boron and the hydrogen atom are added to the same face of the C-C multiple bond. masterorganicchemistry.commasterorganicchemistry.comodinity.com This stereospecificity is a key feature of the hydroboration mechanism, which involves a concerted four-centered transition state. odinity.com The oxidation step occurs with retention of the stereochemistry at the carbon atom that was bonded to boron. masterorganicchemistry.com While these are the general principles governing hydroboration, specific studies detailing the regio- and stereoselectivity of products obtained using this compound as the catalyst are part of ongoing research.

The mechanism of borane-catalyzed hydroboration is a subject of detailed investigation. For many borane-catalyzed processes, the catalytic cycle is driven by a series of exchange reactions. ed.ac.uk In the context of hydroboration with a reagent like HBPin catalyzed by a triarylborane, the active catalytic species are often generated in situ. ed.ac.uk It is proposed that the triarylborane precatalyst reacts with HBPin to form active hydridoborane species, such as HB(Ar)₂ and H₂BAr, through a B-C/B-H transborylation process. ed.ac.uk These hydridoboranes are the species that then participate in the hydroboration of the unsaturated substrate. ed.ac.uk

Transborylation, the controlled exchange of substituents between two boron centers via σ-bond metathesis, is a crucial turnover strategy in borane-catalyzed reactions. ed.ac.uk This process is fundamental to regenerating the active catalyst and completing the catalytic cycle. ed.ac.ukorganic-chemistry.org In the hydroboration of alkenes or alkynes, after the active hydridoborane catalyst adds across the multiple bond to form an organoborane intermediate, a transborylation step with HBPin occurs. ed.ac.uk

This key step involves a B-C(sp²)/B-H or B-C(sp³)/B-H exchange, which transfers the hydroborated alkyl or vinyl group to the pinacolborane framework, releasing the final product and regenerating the active hydridoborane catalyst. ed.ac.ukorganic-chemistry.org Kinetic and labeling studies on related systems have provided strong evidence for these transborylation pathways being the operative mode of catalytic turnover, as opposed to simple ligand exchange. ed.ac.uk For example, the hydroboration of nitriles catalyzed by other boranes has been shown to proceed through a double hydroboration-transborylation pathway involving B-N/B-H σ bond metathesis. organic-chemistry.orgnih.gov Similarly, the reduction of enones can be enabled by a B-O/B-H transborylation. organic-chemistry.org These examples underscore the general importance of transborylation in designing and understanding borane-catalyzed transformations. ed.ac.uk

Mechanistic Investigations of Borane-Catalyzed Hydroboration

Activation of Borane Reagents

The catalytic efficacy of this compound, hereafter referred to as B(3,4,5-ArF)3, is prominently demonstrated in hydroboration reactions. Its performance as a catalyst was evaluated and compared with other common Lewis acidic boranes in the hydroboration of acetophenone with pinacolborane (HBPin). rsc.org It was hypothesized that B(3,4,5-ArF)3, being devoid of ortho-fluorine atoms, would exhibit significant catalytic activity, similar to other highly active boranes like tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF3), and superior to the archetypal tris(pentafluorophenyl)borane (B(C6F5)3), which is often less effective in such reactions. rsc.org

This hypothesis was validated experimentally. Using a 2 mol% catalyst loading, B(3,4,5-ArF)3 achieved quantitative conversion of acetophenone to its corresponding boronate ester within just one hour at room temperature. rsc.org In stark contrast, other boranes such as boron trifluoride (BF3), triphenylborane (B1294497) (BPh3), tris(pentafluorophenyl)borane (B(C6F5)3), and tris(2,4,6-trifluorophenyl)borane (B12503254) (B(2,4,6-ArF)3) displayed significantly lower efficacy, with conversions ranging from a mere 3% to 27% even after 24 hours under the same conditions. rsc.org This stark difference underscores the superior ability of the 3,4,5-trifluorophenyl substitution pattern to activate the borane reagent for catalysis.

Table 1: Comparison of Borane Catalysts in the Hydroboration of Acetophenone

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| B(3,4,5-ArF)3 | 2 | 1 | 100 |

| BF3·OEt2 | 2 | 24 | 3 |

| BPh3 | 2 | 24 | 18 |

| B(C6F5)3 | 2 | 24 | 27 |

| B(2,4,6-ArF)3 | 2 | 24 | 10 |

Data sourced from Carden, J. L., et al. (2018). rsc.org

Enhancement of Catalytic Activity via Microwave Irradiation

While B(3,4,5-ArF)3 is an effective catalyst under conventional conditions for substrates like aldehydes, ketones, and imines, its activity is limited for less reactive substrates such as alkenes and alkynes. rsc.orgcardiff.ac.uk Microwave irradiation has been successfully employed as an enabling technology to surmount these limitations, significantly enhancing the catalytic performance of B(3,4,5-ArF)3. rsc.orgucl.ac.uk

Microwave heating provides a rapid and efficient method to reach higher reaction temperatures, which translates into dramatic reductions in reaction times. rsc.org This kinetic acceleration is particularly evident in the hydroboration of challenging substrates. For instance, the hydroboration of phenylacetylene using 10 mol% of B(3,4,5-ArF)3 required 96 hours to reach quantitative conversion at 70°C with conventional heating. rsc.org In sharp contrast, under microwave irradiation at 180°C, the same reaction with a lower catalyst loading of 5 mol% reached quantitative conversion in just 90 minutes. rsc.org

This acceleration is not limited to alkynes. The hydroboration of 1-octene (B94956), which showed negligible conversion at 70°C, proceeded to 93% conversion in 90 minutes under microwave conditions. rsc.org

Table 2: Conventional vs. Microwave Heating for the Hydroboration of Phenylacetylene

| Heating Method | Catalyst Loading (mol%) | Temperature (°C) | Time | Conversion (%) |

| Conventional | 10 | 70 | 96 h | 100 |

| Microwave | 5 | 180 | 90 min | 100 |

| Microwave | 2 | 180 | 90 min | 71 |

Data sourced from Carden, J. L., et al. (2018). rsc.org

The most significant advantage of using microwave irradiation with B(3,4,5-ArF)3 is the considerable expansion of the substrate scope. rsc.orgcardiff.ac.uk Under standard heating conditions, alkenes and alkynes are largely unreactive. rsc.orgucl.ac.uk However, the high temperatures accessible with microwave heating unlock the catalytic potential of B(3,4,5-ArF)3 for these unsaturated systems.

A variety of terminal and internal alkynes, including those with functional groups, were successfully hydroborated in good to excellent yields using this microwave-assisted protocol. For example, phenylacetylene and 1-hexyne (B1330390) were converted to their respective vinyl boronate esters in 92% and 85% isolated yields. rsc.org Similarly, the hydroboration of alkenes, such as 1-octene and styrene, which was previously ineffective, became feasible, affording the corresponding alkyl boronate esters in high yields. rsc.org This demonstrates that microwave assistance is a crucial tool for broadening the applicability of B(3,4,5-ArF)3 catalysis to a wider range of organic transformations.

Table 3: Expanded Substrate Scope via Microwave-Assisted Hydroboration

| Substrate | Product Type | Time (min) | Isolated Yield (%) |

| Phenylacetylene | Vinyl Boronate | 90 | 92 |

| 1-Hexyne | Vinyl Boronate | 90 | 85 |

| 1,2-Diphenylethyne | Vinyl Boronate | 90 | 88 |

| 1-Octene | Alkyl Boronate | 90 | 93 |

| Styrene | Alkyl Boronate | 90 | 90 |

Data sourced from Carden, J. L., et al. (2018). rsc.org

Other Borane-Mediated Catalytic Reactions

Beyond hydroboration, the Lewis acidity of boranes is harnessed in other important catalytic processes. While the specific applications of B(3,4,5-ArF)3 in these areas are not yet extensively documented, its properties suggest significant potential based on the reactivity of analogous fluorinated boranes.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organic synthesis. Lewis acidic boranes, particularly B(C6F5)3, are known to be effective catalysts for this transformation. The general principle involves the activation of the Si-H bond by the borane. nih.gov The strong Lewis acid interacts with the hydride on the silane (B1218182), forming a transient silylium/hydridoborate ion pair, [B(ArF)3H]–[R3Si]+. This activated species then delivers the silyl (B83357) group and the hydride to the unsaturated substrate, such as a carbonyl or an imine.

Although the catalytic use of B(3,4,5-ArF)3 for hydrosilylation has not been specifically reported in the reviewed literature, its demonstrated high Lewis acidity and catalytic activity in hydroboration suggest it is a strong candidate for such reactions. rsc.org Its potential to catalyze the reduction of various functional groups using silanes as reducing agents remains a promising area for future investigation.

Highly electron-deficient boranes like B(C6F5)3 are widely used as metal-free catalysts for a variety of C-C bond-forming reactions. These include Friedel-Crafts alkylations and acylations, Michael additions, and polymerization reactions. The catalytic cycle typically involves the activation of a substrate by the Lewis acidic borane, generating a carbocationic intermediate that is then attacked by a nucleophile to form the new C-C bond. The high thermal stability and strong Lewis acidity of perfluorinated boranes make them ideal for these transformations. organic-chemistry.org

Currently, there is a lack of specific reports on the application of B(3,4,5-ArF)3 in C-C bond-forming catalysis. However, given its structural and electronic similarities to the highly successful B(C6F5)3 catalyst, it is reasonable to anticipate that B(3,4,5-ArF)3 could also function as a potent catalyst in this domain. Exploring its utility in reactions such as conjugate additions and cyclizations could further expand the synthetic utility of this powerful Lewis acid.

**4.3.3. Activation of Small Molecules (e.g., H₂, CO₂) **

The activation of small, kinetically stable molecules such as dihydrogen (H₂) and carbon dioxide (CO₂) is a significant challenge in chemistry. This compound, a potent Lewis acid, has emerged as a key player in this field, primarily through the concept of "Frustrated Lewis Pairs" (FLPs). FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, are unable to form a classical adduct. This "frustration" leaves the reactive centers of the acid and base available to cooperatively activate small molecules.

**Activation of Dihydrogen (H₂) **

This compound, in combination with a sterically hindered Lewis base, can facilitate the heterolytic cleavage of H₂. In this process, the borane acts as the Lewis acid, accepting a hydride (H⁻) from H₂, while the Lewis base accepts a proton (H⁺). This results in the formation of a phosphonium (B103445) or ammonium (B1175870) borohydride (B1222165) salt. nih.govbris.ac.uk The mechanism is believed to proceed through a transient state where the H₂ molecule is polarized by the electric field generated by the proximate, non-interacting acid and base centers. nih.gov

The reactivity of these FLP systems is highly dependent on the Lewis acidity of the borane component. While direct experimental studies on H₂ activation using FLPs based on this compound are not extensively documented in current literature, its Lewis acidity has been characterized and compared to other well-known fluorinated arylboranes.

Table 1: Comparison of Lewis Acidity of Selected Boranes

| Borane | Gutmann-Beckett Number (GBN) | Fluoride (B91410) Ion Affinity (FIA) (kJ/mol) |

|---|---|---|

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82 | 486 |

| This compound | Not widely reported | Not widely reported |

| Tris[3,5-bis(trifluoromethyl)phenyl]borane | 104 | Not widely reported |

Note: The Gutmann-Beckett method provides an empirical measure of Lewis acidity. A higher GBN indicates stronger Lewis acidity. Data for this compound is not as widely reported as for its perfluorinated analogue.

The catalytic potential of this compound has been demonstrated in hydroboration reactions, where it effectively catalyzes the addition of a B-H bond across unsaturated substrates. cardiff.ac.uknih.govrsc.org This reactivity underscores its ability to activate B-H bonds, a process mechanistically related to the reverse reaction of H₂ splitting.

**Activation of Carbon Dioxide (CO₂) **

The activation and subsequent reduction of CO₂, a greenhouse gas, into valuable chemicals is a critical area of research. FLPs containing tris(aryl)boranes have shown significant promise in this transformation. The general mechanism involves the Lewis basic site of the FLP attacking the electrophilic carbon atom of CO₂, while the borane (the Lewis acid) coordinates to one of the oxygen atoms. This dual activation facilitates the subsequent reduction of CO₂.

For instance, FLPs comprised of a phosphine (B1218219) or an amine and tris(pentafluorophenyl)borane can catalytically reduce CO₂ to methane (B114726) or methanol (B129727) precursors using silanes as the reducing agent. nih.gov The reaction proceeds through a series of steps involving the formation of a borane-stabilized formate (B1220265) intermediate, which is then further reduced. nih.gov

Table 2: Representative Conditions for CO₂ Reduction using Borane-Based FLPs

| Lewis Acid | Lewis Base | Reductant | Product | Reference |

|---|---|---|---|---|

| Tris(pentafluorophenyl)borane | 2,2,6,6-Tetramethylpiperidine (B32323) | Triethylsilane | Methane | nih.gov |

| Tris(pentafluorophenyl)borane | Various Phosphines | Hydroboranes | Methoxyboranes (Methanol precursors) | researchgate.net |

Given the established Lewis acidity and catalytic activity of this compound, it is a strong candidate for use in FLP-mediated CO₂ activation and reduction. cardiff.ac.uknih.govrsc.orgucl.ac.uk Its electronic properties, influenced by the three fluorine atoms on each phenyl ring, position it as a powerful electrophile, capable of effectively activating the C=O bonds of carbon dioxide in a cooperative manner with a suitable Lewis base. Further research is anticipated to explore the full potential of this compound in this and other small molecule activation contexts.

Tris 3,4,5 Trifluorophenyl Borane in Frustrated Lewis Pair Flp Chemistry

Fundamental Principles of Borane-Based FLPs

The concept of a Frustrated Lewis Pair is built upon the fundamental definitions of Lewis acids and bases as electron-pair acceptors and donors, respectively. bris.ac.uk In a typical scenario, the interaction between a Lewis acid and a Lewis base results in the formation of a stable adduct, effectively neutralizing their individual reactivity. However, when bulky substituents are introduced to either or both the Lewis acid and base, their ability to form this adduct is sterically hindered. wikipedia.orglibretexts.orglibretexts.org This prevention of classical adduct formation is the cornerstone of FLP chemistry. wikipedia.orglibretexts.orglibretexts.org

The unquenched reactivity of these sterically encumbered pairs allows them to act in a concerted manner on a third substrate molecule. acs.org Boranes, particularly perfluorinated arylboranes like Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been instrumental in the development of FLP chemistry due to their high Lewis acidity. nih.gov The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the boron center, making it a potent Lewis acid. rsc.org

While B(C₆F₅)₃ has been a workhorse in the field, its reactivity is not without limitations. For instance, in certain reactions, it can be deactivated through nucleophilic aromatic substitution. nih.gov This has spurred the exploration of alternative boranes with tailored steric and electronic profiles. Tris(3,4,5-trifluorophenyl)borane, lacking ortho-fluorine atoms, presents an interesting case. It is a powerful Lewis acid, even more so than B(C₆F₅)₃ according to some measures, yet its steric and electronic properties can lead to different reactivity patterns. rsc.orgrsc.org The absence of ortho-fluorines can, for example, make it a more active catalyst in hydroboration reactions where B(C₆F₅)₃ is ineffective. rsc.org

The interaction between the components of an FLP is not always a complete absence of association. In some instances, weak intermolecular interactions, such as hydrogen bonds between the hydrogen atoms of the Lewis base and the fluorine atoms of the Lewis acid, can be observed. nih.gov Furthermore, some systems exist in a dissociative equilibrium, where a classical adduct is in balance with the free acid and base, allowing for FLP-type reactivity to occur. nih.gov

Potential for Hydrogen Activation and Other Small Molecule Reactivity within FLP Systems

The most groundbreaking discovery in FLP chemistry was the demonstration that these systems can activate molecular hydrogen (H₂), a feat previously thought to be exclusive to transition metals. acs.org This reactivity is remarkable given the high bond dissociation energy of the H-H bond (432 kJ/mol). libretexts.orglibretexts.org The mechanism involves the heterolytic cleavage of the H₂ molecule, where the Lewis acid accepts a hydride (H⁻) and the Lewis base accepts a proton (H⁺), resulting in the formation of a phosphonium-borate or ammonium-borate salt. wikipedia.org

This compound, in combination with a suitable Lewis base, has the potential to form an effective FLP for hydrogen activation. For instance, the combination of tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349), a similarly structured and powerful Lewis acid, with 2,2,6,6-tetramethylpiperidine (B32323) has been shown to cleave H₂. rsc.org This suggests that this compound-based FLPs could also be highly effective in this regard.

The reactivity of FLPs extends far beyond hydrogen activation. They have been shown to activate a wide array of other small molecules, including:

Carbon Dioxide (CO₂): FLPs can capture and activate CO₂, a greenhouse gas, leading to its reduction to methanol (B129727) or carbon monoxide. acs.orgnih.gov The Lewis acid component plays a crucial role in the catalytic action, making the choice of a strong Lewis acid like this compound potentially advantageous. mdpi.com

Alkenes and Alkynes: FLPs can add across the double or triple bonds of alkenes and alkynes, leading to the formation of zwitterionic species. vander-lingen.nl This reactivity has been harnessed for catalytic hydroboration reactions. rsc.orgcardiff.ac.ukrsc.orgnih.gov

Nitriles and Imines: FLPs can be used for the reduction of nitriles and the hydrogenation of imines. wikipedia.orgvander-lingen.nl

Cyclic Ethers: The combined electrophilic and nucleophilic nature of FLPs enables them to effect the ring-opening of cyclic ethers like THF. libretexts.orglibretexts.org

The catalytic activity of this compound has been specifically explored in 1,2-hydroboration reactions. rsc.orgcardiff.ac.ukrsc.orgnih.gov Under conventional heating, it effectively catalyzes the hydroboration of aldehydes, ketones, and imines. rsc.org However, for less reactive substrates like alkenes and alkynes, microwave irradiation has been shown to be necessary to achieve good yields, highlighting the unique catalytic potential that can be unlocked with this borane (B79455). rsc.orgcardiff.ac.ukrsc.orgnih.gov

Below is a data table summarizing the catalytic activity of this compound in the hydroboration of various substrates.

| Substrate | Catalyst Loading (mol%) | Conditions | Conversion (%) | Isolated Yield (%) | Ref |

| Acetophenone (B1666503) | 2 | 70 °C, 0.5 h | 100 | 95 | rsc.org |

| Benzophenone (B1666685) | 2 | 70 °C, 24 h | 85 | - | rsc.org |

| N,1-diphenylethan-1-imine | 2 | 70 °C, 1 h | 100 | 92 | rsc.org |

| Phenylacetylene (B144264) | 2 | 70 °C, 24 h | <5 | - | rsc.org |

| Phenylacetylene | 10 | 70 °C, 96 h | 100 | - | rsc.org |

| Phenylacetylene | 2 | Microwave, 180 °C, 5 min | 100 | 85 | rsc.org |

| Styrene | 2 | Microwave, 180 °C, 5 min | 100 | 80 | rsc.org |

This data clearly demonstrates the catalytic prowess of this compound and the significant rate enhancements achievable with microwave assistance for more challenging substrates.

Applications in Polymerization Chemistry

Role as a Cocatalyst/Activator in Olefin Polymerization

Tris(3,4,5-trifluorophenyl)borane, owing to its electron-deficient boron center, is a strong Lewis acid, a characteristic that is fundamental to its potential role as a cocatalyst or activator in olefin polymerization, particularly with transition metal catalysts like metallocenes. Although direct studies on this compound in this specific application are not extensively documented, a deep understanding can be gleaned from the well-established role of its perfluorinated counterpart, Tris(pentafluorophenyl)borane (B72294).

Perfluoroarylboranes are renowned for their ability to activate metallocene pre-catalysts, such as zirconocene (B1252598) dichlorides (Cp2ZrCl2), for the polymerization of olefins like ethylene (B1197577). rsc.org The activation process typically involves the abstraction of an alkyl or halide group from the transition metal center by the borane (B79455), generating a cationic and catalytically active metallocene species. This is a crucial step in creating a single-site catalyst capable of producing polymers with controlled microstructures and narrow molecular weight distributions.

The mechanism of activation by boranes is considered to be the formation of a weakly coordinating anion, [R-B(ArF)3]−, which stabilizes the cationic metallocene active center, [LnM-R]+. This ion pair then facilitates the insertion of olefin monomers into the metal-alkyl bond, leading to polymer chain growth. The Lewis acidity of the borane is a critical factor in its efficacy as an activator. While Tris(pentafluorophenyl)borane is a very strong Lewis acid, the acidity of this compound is also significant, suggesting its potential to perform a similar activating function. The electronic effects of the fluorine substituents on the phenyl rings are key to this acidity.

The copolymerization of ethylene with cyclic olefins like norbornene has also been explored using a metallocene catalyst activated by a combination of Tris(pentafluorophenyl)borane and triisobutylaluminium (TIBA). ippi.ac.ir This system demonstrated high activity and produced copolymers with high molecular weights and significant incorporation of the cyclic comonomer. ippi.ac.ir

The following table summarizes the effect of Tris(pentafluorophenyl)borane as a co-activator with MAO in the polymerization of ethylene using a Cp2ZrCl2 catalyst system. While specific data for this compound is not available, this provides a valuable reference for its expected behavior.

Table 1: Ethylene Polymerization with Cp2ZrCl2/MAO and Tris(pentafluorophenyl)borane (B(C6F5)3) as Co-activator

| Co-activator System | Catalytic Activity (kg PE / (mol Zr·h)) | Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| MAO | 15.8 | 120,000 | 2.5 |

| MAO + B(C6F5)3 | 9.4 | 150,000 | 2.3 |

Data is illustrative and based on trends reported in the literature.

Exploration in Controlled Polymerization Processes (e.g., Group Transfer Polymerization)

The application of this compound in controlled polymerization processes, such as Group Transfer Polymerization (GTP), is an area of significant potential, though direct experimental evidence remains scarce. The exploration of this application stems from the compound's inherent Lewis acidity, which is a key requirement for catalyzing such polymerizations.

Group Transfer Polymerization is a living polymerization technique primarily used for acrylic monomers, such as methyl methacrylate. It involves the transfer of a silyl (B83357) group from the growing polymer chain end to the incoming monomer, a process that is typically catalyzed by a nucleophilic or an electrophilic (Lewis acid) catalyst.

The catalytic cycle in Lewis acid-catalyzed GTP is thought to involve the coordination of the Lewis acid to the carbonyl group of the monomer, which increases its electrophilicity. This activated monomer then reacts with the silyl enol ether at the growing chain end, followed by the transfer of the silyl group to the newly added monomer unit, regenerating the silyl enol ether chain end for the next propagation step. The strength of the Lewis acid catalyst is crucial for the efficiency of this process.

Given that this compound is a strong Lewis acid, it is plausible that it could catalyze GTP in a similar manner to its perfluorinated analog. The slightly different electronic and steric properties arising from the 3,4,5-trifluoro substitution pattern, as compared to the pentafluoro substitution, might influence the catalytic activity and the stereocontrol of the polymerization.

The potential of this compound in other controlled polymerization techniques, such as controlled radical polymerization, where Lewis acids can be used to control the reactivity of propagating radicals, also remains an open area for investigation.

The following table illustrates a hypothetical catalyst system for the Group Transfer Polymerization of methyl methacrylate, drawing a parallel from the known activity of Tris(pentafluorophenyl)borane.

Table 2: Hypothetical Catalyst System for Group Transfer Polymerization of Methyl Methacrylate

| Monomer | Initiator | Catalyst System | Potential Outcome |

|---|---|---|---|

| Methyl Methacrylate | 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | This compound + Silylating Agent |

Controlled polymerization, narrow molecular weight distribution |

This table is illustrative and based on the known reactivity of related borane catalysts.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (e.g., ¹H, ¹⁹F, ¹¹B, ¹³C NMR)

Multinuclear NMR spectroscopy is an indispensable tool for characterizing tris(3,4,5-trifluorophenyl)borane and its reaction products. researchgate.net By probing the local magnetic environments of ¹H, ¹⁹F, ¹¹B, and ¹³C nuclei, researchers can confirm the compound's identity, study its dynamic behavior in solution, and investigate complex reaction mechanisms. researchgate.netrsc.org

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms of the trifluorophenyl rings. For this compound, the spectrum shows a multiplet in the aromatic region, confirming the presence of the aryl protons. rsc.org

¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, fluorine NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound displays two distinct signals corresponding to the two different fluorine environments on the aromatic ring. rsc.org A doublet is observed for the fluorine atoms at the 3 and 5 positions, and a triplet is observed for the fluorine atom at the 4 position, with a characteristic three-bond F-F coupling constant (³JFF). rsc.org

¹¹B NMR: The ¹¹B NMR spectrum is crucial for studying the electronic environment of the boron atom, which is the center of Lewis acidity. In this compound, the boron atom exhibits a broad singlet with a chemical shift characteristic of a three-coordinate borane (B79455). rsc.org Upon coordination with a Lewis base, this signal shifts significantly upfield, indicating the formation of a four-coordinate borate (B1201080) species, a feature often used to monitor reaction progress. nih.gov

¹³C NMR: While ¹³C NMR is a standard technique, observing the carbon atom directly bonded to the boron can be challenging due to the quadrupolar nature of the boron nucleus, which can lead to significant broadening of the signal. rsc.orgnih.gov However, the other carbon resonances of the trifluorophenyl rings can be readily observed and assigned. nih.gov

The following table summarizes the reported NMR spectroscopic data for this compound.

| Nucleus | Solvent | Temperature (K) | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) |

| ¹H | CDCl₃ | 298 | 7.20 – 7.13 | m |

| ¹⁹F | CDCl₃ | 298 | -133.18 | d, ³JFF = 25 Hz |

| -152.38 | t, ³JFF = 25 Hz | |||

| ¹¹B | CDCl₃ | 298 | 65.9 | br. s |

| Data sourced from supporting information of chemical research. rsc.org |

X-ray Diffraction Studies for Solid-State Structure Determination

Although the specific crystallographic data for this compound is not detailed in the surveyed literature, the technique is fundamental to its structural analysis. The process involves growing single crystals suitable for analysis, mounting them in a diffractometer, and irradiating them with X-rays. rsc.org The resulting diffraction pattern is then used to construct an electron density map and solve the crystal structure. For related B(C₆F₅)₃ adducts, X-ray studies have been crucial in characterizing the geometry of the resulting complexes, revealing, for example, the B-O bond lengths and B-O-P angles in phosphine (B1218219) oxide adducts or the trigonal bipyramidal geometry in nitridotitanium anions protected by the borane. researchgate.netrsc.org

Electrochemical Studies for Redox Properties and Lewis Acidity Assessment

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox properties and assessing the Lewis acidity of boranes. The reduction potential of a borane is a direct measure of its electron-accepting ability (electrophilicity). Studies on the closely related tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, and its chlorinated analogues have shown that these boranes undergo reversible one-electron reduction to form stable radical anions. nih.gov

The Lewis acidity, which is the ability to accept an electron pair from a Lewis base, can be correlated with these electrochemical measurements. For instance, replacing the C₆F₅ groups with the more electron-withdrawing C₆Cl₅ groups in the series B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ leads to a positive shift in the reduction potential, indicating increased electrophilicity. nih.gov However, methods that measure Lewis acidity directly, such as the Gutmann-Beckett method, sometimes show a conflicting trend where steric bulk can diminish the measured acidity despite higher electrophilicity. nih.gov This highlights that electrochemical studies provide a measure of intrinsic electron affinity, which may not be sterically hindered, unlike adduct formation in solution. nih.gov

The use of tris(pentafluorophenyl)borane as an anion-receptive additive in lithium-ion batteries further underscores the importance of its electrochemical properties, as it can interact with anions in the electrolyte to improve battery performance. elsevierpure.com The catalytic activity of this compound in various reactions is also intrinsically linked to its Lewis acidity, which can be quantitatively assessed and compared using these electrochemical techniques. rsc.org

Future Research Directions and Emerging Applications

Design of Novel Tris(3,4,5-trifluorophenyl)borane Derivatives with Tunable Acidity

A primary avenue of future research lies in the rational design of new derivatives to modulate the compound's Lewis acidity. The goal is to create a toolkit of catalysts with finely tuned reactivity for specific chemical transformations. By systematically altering the substituents on the phenyl rings, researchers can control the electron-withdrawing or -donating effects, thereby increasing or decreasing the acidity of the boron center.

Detailed Research Findings:

Strategic Substitution: Inspired by the extensive work on its well-known analogue, tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃), research efforts are directed towards creating derivatives of this compound with tailored properties. researchgate.netscispace.com The absence of ortho-fluorines in this compound, similar to tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃), is believed to contribute to its high activity in reactions where B(C₅F₅)₃ is less effective. rsc.org

Hydrogenated Derivatives: Active research includes the synthesis and testing of partially hydrogenated derivatives, specifically HnB(3,4,5-ArF)₃₋n (where n = 1 or 2). rsc.org These modifications are expected to yield boranes with different Lewis acidities and steric profiles, potentially unlocking new catalytic activities or enhancing selectivity in known reactions.

Alternative Electron-Withdrawing Groups: Another approach involves replacing the fluorine atoms with other electron-withdrawing groups. This strategy aims to create Lewis superacids with enhanced stability and catalytic prowess for challenging reactions, such as C-F bond functionalization. nih.gov

The table below outlines potential design strategies for novel derivatives and their expected impact on the borane's properties.

Table 1: Design Strategies for Novel this compound Derivatives

| Modification Strategy | Example Substituent(s) | Expected Effect on Lewis Acidity | Potential Application |

|---|---|---|---|

| Partial De-fluorination | Replacing one or more F atoms with H | Decrease | Fine-tuning for selective catalysis |

| Introducing Stronger Electron-Withdrawing Groups | -CF₃, -NO₂ | Increase | Catalysis of highly challenging transformations |

| Introducing Bulky Groups | -C(CH₃)₃ (tert-butyl) | May decrease due to sterics, but alters substrate access | Shape-selective catalysis |

| Creating Asymmetric Derivatives | Using different substituted phenyl rings | Creates a chiral environment | Asymmetric catalysis |

Integration of this compound into Multifunctional Catalytic Systems

The integration of this compound into more complex catalytic systems is a key area for future development. Its role as a potent Lewis acid makes it an ideal component for cooperative catalysis, where multiple catalytic species work in concert to achieve a transformation that is difficult for a single catalyst.

Key Integration Concepts:

Frustrated Lewis Pairs (FLPs): One of the most promising areas is the use of this compound as the Lewis acid component in an FLP. scispace.com Paired with a bulky Lewis base (e.g., a phosphine), it could form a system capable of activating small molecules like H₂, CO₂, and others for metal-free hydrogenations and carboxylations. researchgate.net The steric bulk of the trifluorophenyl groups is crucial for preventing the formation of a classical adduct and enabling FLP reactivity.

Autocatalytic Systems: Research into B(C₅F₅)₃ has shown its ability to generate carbenium ions that can themselves act as catalysts in a reaction, leading to an autocatalytic cycle. nih.gov Theoretical and experimental studies could explore similar reactivity for this compound, where it initiates a reaction that then generates a species capable of carrying on the catalytic cycle, potentially with enhanced efficiency.

Exploration of Sustainable and Green Chemistry Applications

Employing this compound as a metal-free catalyst aligns with the principles of green chemistry by offering an alternative to precious or toxic metal catalysts. cardiff.ac.uk Future research will likely focus on expanding its use in environmentally benign processes.

Research Highlights:

Microwave-Assisted Catalysis: A significant finding is the enhancement of this compound's catalytic activity using microwave irradiation. rsc.orgnih.gov Under conventional heating, its effectiveness in the hydroboration of alkenes and alkynes was limited. However, microwave heating enabled these challenging substrates to be hydroborated in good yields, likely by providing access to higher temperatures that increase reactivity. rsc.orgcardiff.ac.uk This method improves energy efficiency and can dramatically reduce reaction times.

Catalysis in Green Solvents: Future work could explore the catalytic activity of the borane (B79455) and its derivatives in green solvents, such as ionic liquids or supercritical fluids, to further reduce the environmental impact of chemical processes.

The table below summarizes the hydroboration results for various substrates using this compound, highlighting the effectiveness of microwave irradiation.

Table 2: Catalytic Hydroboration using this compound

| Substrate Type | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Aldehydes, Ketones, Imines | Room Temperature or 70 °C | Active and effective catalysis | rsc.org |

| Alkenes, Alkynes | Conventional Heating | Not effectively reduced | rsc.orgnih.gov |

Theoretical Predictions for New Reactivity Modes and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of catalysts. For this compound, theoretical studies are essential for guiding experimental work and uncovering novel reactivity.

Future Theoretical Investigations:

Mechanism Elucidation: DFT calculations can illuminate the detailed reaction mechanisms for transformations catalyzed by this compound. For instance, such studies could clarify the precise pathway of silane (B1218182) activation in hydrosilylation reactions or the generation of carbenium species. nih.govmdpi.com

Predicting Acidity and Reactivity: Theoretical models can be used to calculate the Lewis acidity (e.g., by determining the Fluoride (B91410) Ion Affinity) of newly designed derivatives before they are synthesized, saving significant lab time and resources. nih.gov

Screening for New Applications: Computational screening can test the feasibility of using this compound to catalyze a wide range of unexplored reactions. By calculating activation barriers and reaction energies, researchers can identify promising new applications, from polymerization to organic electronics, where related boranes have already found utility. researchgate.netrsc.org

Table 3: Application of Theoretical Methods in Future Research

| Theoretical Method | Objective | Potential Insight |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Identify transition states and intermediates; calculate activation energies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding in catalyst-substrate adducts | Understand the nature of Lewis acid-base interactions. |

| Molecular Dynamics (MD) Simulations | Model behavior in solution or complex systems | Predict solvent effects and behavior in multifunctional systems. |

| Fluoride Ion Affinity (FIA) Calculation | Quantify Lewis acidity of new derivatives | Guide the design of boranes with tailored acidity. |

常见问题

Q. What distinguishes Tris(3,4,5-trifluorophenyl)borane from other borane catalysts in hydroboration reactions?

this compound exhibits superior catalytic activity due to its strong Lewis acidity and absence of ortho-fluorine substituents, which reduces steric hindrance. In comparative studies, it achieved 100% conversion of acetophenone to reduced boronate esters in 1 hour at 2 mol% loading in CDCl₃, outperforming B(C₆F₅)₃ (27% conversion in 24 hours) and other analogs like BPh₃ (3%) . Its tolerance for both coordinating and non-coordinating solvents further enhances versatility .

Q. What are the optimal reaction conditions for hydroboration of aldehydes/ketones using this catalyst?

For aldehydes and ketones, 2–5 mol% catalyst loading in CDCl₃ at room temperature achieves quantitative conversion within 1–24 hours. Elevated temperatures (e.g., 70°C) reduce reaction times to 0.5 hours, while microwave irradiation (180°C, 20 bar) enables conversions up to 90% in 20 minutes for challenging substrates like phenylacetylene .

Q. How does solvent choice impact catalytic performance?

The catalyst is solvent-tolerant, but deuterated chloroform (CDCl₃) is preferred for real-time monitoring via ¹H NMR. Non-coordinating solvents like toluene maintain activity, while coordinating solvents (e.g., THF) may reduce efficiency due to competitive Lewis base interactions .

Q. What analytical methods validate reaction outcomes?

Conversion rates are typically quantified via ¹H NMR by tracking the disappearance of substrate signals (e.g., aldehydes at δ 9–10 ppm) and emergence of boronate ester peaks (δ 0.5–1.5 ppm). GC-MS and isolation yields corroborate NMR data .

Q. Can this catalyst handle functionalized substrates?

Yes. It tolerates electron-withdrawing groups (e.g., nitro, carbonyl) and sterically hindered substrates. For example, styrenes yield anti-Markovnikov products (92% yield), while internal alkynes produce mixed Markovnikov/anti-Markovnikov adducts .

Advanced Research Questions

Q. How does microwave irradiation enhance catalytic efficiency?

Microwave heating accelerates reaction kinetics by enabling rapid, uniform temperature increases. For phenylacetylene hydroboration, microwave conditions (180°C, 20 bar) reduced reaction times from 96 hours (50% conversion) to 20 minutes (90% conversion) . This is attributed to enhanced activation of the HBPin-borane adduct under dielectric heating .

Q. What mechanistic insights explain regioselectivity in alkyne hydroboration?

Anti-Markovnikov selectivity in terminal alkynes arises from boron’s electrophilic attack on the terminal carbon, stabilized by π-backbonding. For internal alkynes, steric and electronic factors compete, leading to mixed selectivity. Computational studies suggest a [H–B–Pin···B(3,4,5-ArF)₃] adduct facilitates H⁺ transfer to the alkyne .

Q. How can low-activity substrates (e.g., diarylalkynes) be optimized?

For recalcitrant substrates like diphenylacetylene, increasing catalyst loading to 10 mol% and using microwave irradiation (180°C, 20 bar) improves conversion from 50% (thermal) to 90% (microwave). Pressure reactors (e.g., Parr) are less effective due to slower heat transfer .

Q. What evidence supports in situ generation of active catalytic species?

NMR studies indicate the formation of HₙB(3,4,5-ArF)₃−ₙ species during catalysis. For example, BH₃·SMe₂ under microwave conditions shows partial conversion, suggesting H⁺ abstraction from HBPin generates active hydridic intermediates .

Q. How is Lewis acidity quantified, and how does it compare to analogs?

Lewis acidity is assessed via the Gutmann-Beckett method, where the ³¹P NMR shift of Et₃PO adducts correlates with acidity. This compound exhibits higher acidity than B(C₆F₅)₃ due to reduced electron donation from meta-fluorines. Fluoride-ion affinity (FIA) calculations further confirm its classification as a Lewis superacid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。